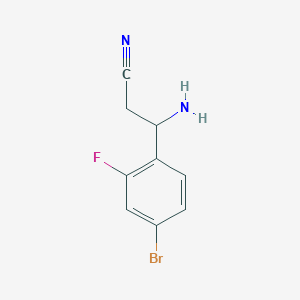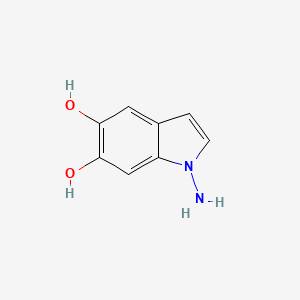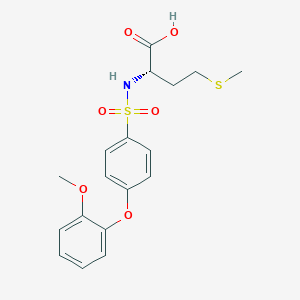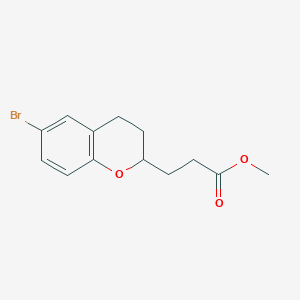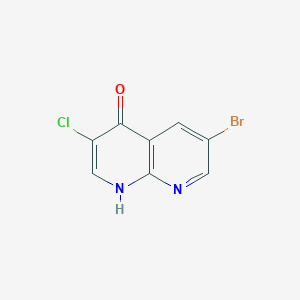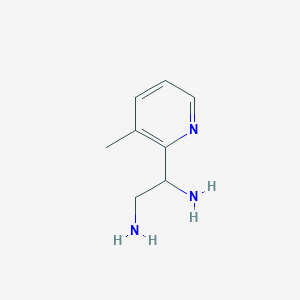
5-Fluoro-3-methoxypyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-Fluoro-3-methoxypyrazin-2-amine can be achieved through several synthetic routes. One common method involves the fluorination of pyrazine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The reaction typically occurs under mild conditions, with the fluorinating agent reacting with the pyrazine derivative to introduce the fluorine atom at the desired position.
Industrial production methods for fluorinated compounds often involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and safety . These methods can be scaled up to produce large quantities of the compound for commercial use.
Análisis De Reacciones Químicas
5-Fluoro-3-methoxypyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Fluoro-3-methoxypyrazin-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-methoxypyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions . This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparación Con Compuestos Similares
5-Fluoro-3-methoxypyrazin-2-amine can be compared with other fluorinated pyrazine derivatives, such as 5-Fluoro-2-methoxypyrazine and 3-Fluoro-5-methoxypyrazine These compounds share similar structural features but differ in the position of the fluorine and methoxy groups, which can influence their chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C5H6FN3O |
|---|---|
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
5-fluoro-3-methoxypyrazin-2-amine |
InChI |
InChI=1S/C5H6FN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8) |
Clave InChI |
VFWMSHPGYDTNFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CN=C1N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



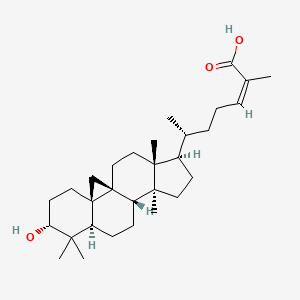
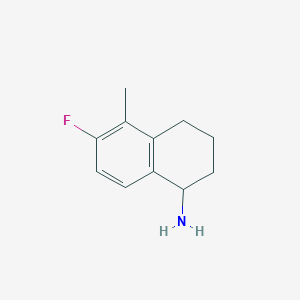
![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)
